molecular formula C9H18ClNO B12514342 3-(Oxan-4-yl)pyrrolidine hydrochloride CAS No. 2792186-78-6

3-(Oxan-4-yl)pyrrolidine hydrochloride

Cat. No.: B12514342
CAS No.: 2792186-78-6
M. Wt: 191.70 g/mol
InChI Key: DHLVRCWADKLQDY-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)pyrrolidine hydrochloride is a bicyclic organic compound comprising a pyrrolidine ring fused with an oxane (tetrahydropyran) moiety. The compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors . Its CAS registry number is 2173996-79-5, with a molecular formula of C₉H₁₆ClNO (calculated molecular weight: 193.68 g/mol) .

Properties

CAS No.

2792186-78-6

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

3-(oxan-4-yl)pyrrolidine;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-4-10-7-9(1)8-2-5-11-6-3-8;/h8-10H,1-7H2;1H

InChI Key

DHLVRCWADKLQDY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2CCOCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the oxan-4-yl group. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of a suitable amine with a dihaloalkane can lead to the formation of the pyrrolidine ring, which can then be further functionalized to introduce the oxan-4-yl group.

Industrial Production Methods

Industrial production of 3-(Oxan-4-yl)pyrrolidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

3-(Oxan-4-yl)pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(Oxan-4-yl)pyrrolidine hydrochloride, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Primary Use Reference
3-(Oxan-4-yl)pyrrolidine hydrochloride C₉H₁₆ClNO 193.68 Oxane ring at position 3 2173996-79-5 Pharmaceutical intermediates
1-Benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride C₁₇H₂₂ClNO₃ 333.82 Benzyl group, carboxylic acid 2060063-60-5 R&D for drug discovery
(3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride C₅H₉ClF₃NO 191.68 Trifluoromethoxy group at position 3 1286761-93-0 Fluorinated building block
3-(4-Methylphenylsulphonyl)pyrrolidine hydrochloride C₁₁H₁₆ClNO₂S 273.77 4-Methylphenylsulphonyl group Not specified Enzyme inhibition studies
N,3-(3-Fluorobicyclo[1.1.1]pentan-1-yl)pyrrolidine hydrochloride C₉H₁₅ClFN 191.68 Fluorinated bicyclopentane moiety EN300-43394554 Chiral scaffolds in medicinal chemistry

Key Findings:

Substituent Effects on Solubility: The oxane ring in 3-(Oxan-4-yl)pyrrolidine hydrochloride improves aqueous solubility compared to non-oxygenated analogs like 3-(4-Methylphenylsulphonyl)pyrrolidine hydrochloride, which has a hydrophobic sulphonyl group . Fluorinated derivatives (e.g., (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride) exhibit increased lipophilicity, making them suitable for blood-brain barrier penetration in CNS drug development .

Functional Group Diversity: The benzyl and carboxylic acid groups in 1-Benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride enable its use as a precursor for peptide mimetics or prodrugs .

Toxicological Data Limitations :

  • Evidence suggests that toxicological properties of many pyrrolidine derivatives, including fluorinated analogs, remain understudied .

Biological Activity

3-(Oxan-4-yl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C8H14ClN
Molecular Weight : 163.66 g/mol
IUPAC Name : 3-(Oxan-4-yl)pyrrolidine hydrochloride
Physical State : White crystalline solid

The biological activity of 3-(Oxan-4-yl)pyrrolidine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, leading to diverse pharmacological effects.

Biological Activities

Research has indicated that compounds similar to 3-(Oxan-4-yl)pyrrolidine hydrochloride possess a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that pyrrolidine derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to inhibit cell proliferation .
    • In vitro studies using human lung adenocarcinoma (A549) cells revealed that certain derivatives reduced cell viability significantly, indicating potential for further development as anticancer agents .
  • Antimicrobial Activity :
    • Pyrrolidine derivatives have been evaluated for their antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results suggest that these compounds can be effective against resistant strains, highlighting their therapeutic potential in treating infections caused by resistant pathogens .
  • Enzyme Inhibition :
    • Compounds similar to 3-(Oxan-4-yl)pyrrolidine hydrochloride have demonstrated inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

  • Anticancer Studies :
    • A study evaluated the cytotoxicity of various pyrrolidine derivatives on A549 cells. Compounds were tested at a concentration of 100 µM for 24 hours, with viability assessed using the MTT assay. Results indicated that some compounds exhibited over 50% reduction in cell viability compared to control groups .
  • Antimicrobial Screening :
    • Another study screened several pyrrolidine derivatives against clinical isolates of multidrug-resistant bacteria. The results showed promising activity against resistant strains, suggesting that these compounds could serve as scaffolds for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineResult Summary
AnticancerA549 (lung cancer cells)Significant reduction in viability
AntimicrobialStaphylococcus aureusEffective against multidrug-resistant strains
Enzyme InhibitionAChEStrong inhibitory activity observed

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